molecular formula C14H21N3O3 B5032547 4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol

4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol

Cat. No.: B5032547
M. Wt: 279.33 g/mol
InChI Key: NDCNPNJPJIVOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol is a complex organic compound that features a nitrophenol group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol typically involves multiple steps. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by the formation of the piperidine ring through a series of reactions involving amines and aldehydes. The final step involves the methylation of the piperidine nitrogen and the attachment of the piperidine moiety to the nitrophenol core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and the use of catalysts are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the piperidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol is unique due to the presence of both the nitrophenol and piperidine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-15-7-5-12(6-8-15)16(2)10-11-3-4-14(18)13(9-11)17(19)20/h3-4,9,12,18H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCNPNJPJIVOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.